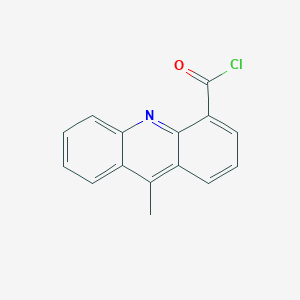
9-Methylacridine-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methylacridine-4-carbonyl chloride is a chemical compound with the molecular formula C15H10ClNO It belongs to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylacridine-4-carbonyl chloride typically involves the reaction of 9-methylacridine with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the carbonyl group into a carbonyl chloride group. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methylacridine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation Reactions: The compound can be oxidized to form 9-methylacridine-4-carboxylic acid.
Reduction Reactions: It can be reduced to form 9-methylacridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, and the reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
9-Methylacridine-4-carboxylic acid: Formed from oxidation reactions.
9-Methylacridine: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
9-Methylacridine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of DNA intercalation and as a fluorescent probe.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 9-Methylacridine-4-carbonyl chloride involves its ability to interact with biological molecules. Its planar structure allows it to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Carboxyacridine: Similar in structure but contains a carboxyl group instead of a carbonyl chloride group.
9-Aminoacridine: Contains an amino group, making it more basic compared to 9-Methylacridine-4-carbonyl chloride.
Uniqueness
This compound is unique due to its specific functional group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to intercalate into DNA and disrupt biological processes also sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
89459-37-0 |
|---|---|
Molekularformel |
C15H10ClNO |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
9-methylacridine-4-carbonyl chloride |
InChI |
InChI=1S/C15H10ClNO/c1-9-10-5-2-3-8-13(10)17-14-11(9)6-4-7-12(14)15(16)18/h2-8H,1H3 |
InChI-Schlüssel |
UBQJDPFZYMBBAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C(C2=NC3=CC=CC=C13)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


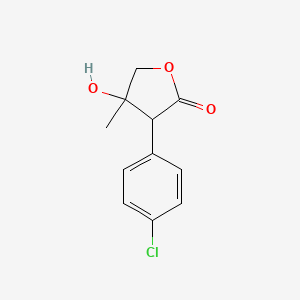
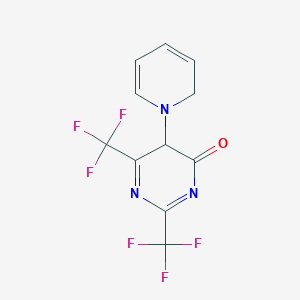
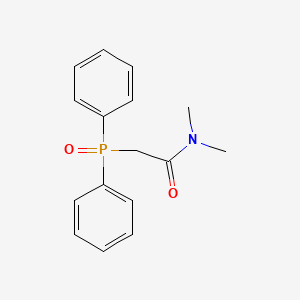
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)

![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
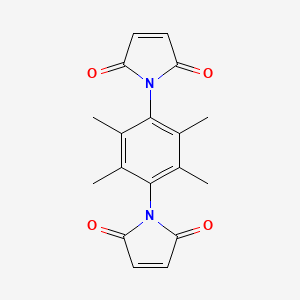
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)

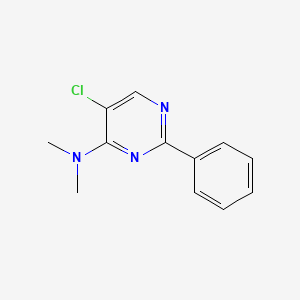
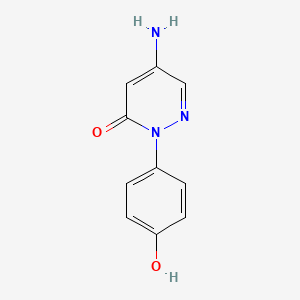


![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
